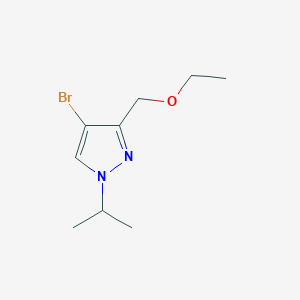

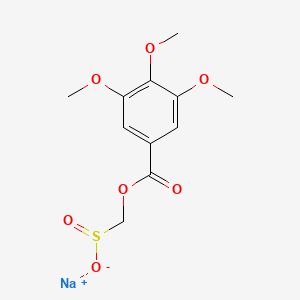

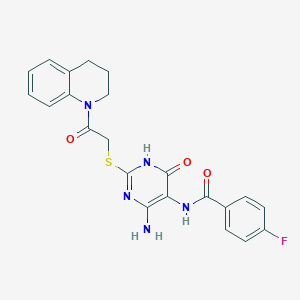

![molecular formula C7H11ClF3N3 B2943924 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride CAS No. 2230798-45-3](/img/structure/B2943924.png)

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure featuring a diazirine ring and a piperidine ring, with a trifluoromethyl group attached. The compound is recognized for its reactive diazirine ring, which makes it valuable in various scientific research fields, particularly in photoaffinity labeling and chemical biology.

作用机制

Target of Action

The primary targets of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride are the metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT7 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, cognition, and pain perception .

Mode of Action

This compound acts as a positive allosteric modulator of mGluR4 and a ligand for the 5-HT7 receptor . By binding to these receptors, it enhances their response to natural ligands, leading to amplified signal transduction .

Biochemical Pathways

It is known that mglur4 and 5-ht7 receptors are involved in several neurotransmission pathways, including those related to glutamate and serotonin . The modulation of these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroendocrine secretion .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution

Result of Action

The modulation of mGluR4 and 5-HT7 receptors by this compound can result in various molecular and cellular effects. For instance, it has been used as a reactant for the synthesis of positive allosteric modulators of mGluR4 and 5-HT7 receptor ligands , which have potential applications in treating neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the physiological environment, including the presence of natural ligands and the expression levels of its target receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride typically involves multiple steps, starting with the formation of the diazirine ring. A common method includes the reaction of suitable ketones with hydrazine to form hydrazones, followed by oxidation with lead(IV) acetate or iodobenzene diacetate to yield the diazirine compound. The piperidine ring is then introduced through a nucleophilic substitution reaction, involving piperidine and trifluoromethyl diazirine in the presence of appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound might scale up these laboratory methods, with optimizations for yield and purity. Reactor design, choice of solvents, reaction conditions (temperature, pressure), and the use of efficient catalysts are critical factors in large-scale synthesis. Ensuring safety protocols due to the reactive nature of diazirines is also paramount.

化学反应分析

Types of Reactions

Oxidation: The diazirine moiety can undergo oxidation, though it is generally more stable than its precursor hydrazones.

Reduction: Reduction can lead to the cleavage of the diazirine ring, forming less reactive amines.

Substitution: The trifluoromethyl group may participate in substitution reactions, albeit with suitable catalysts due to its stability.

Common Reagents and Conditions

Oxidation: Reagents like lead(IV) acetate or iodobenzene diacetate.

Reduction: Hydrogenation catalysts, such as palladium on carbon.

Substitution: Nucleophiles like piperidine, in the presence of catalysts.

Major Products Formed

Major products depend on the reaction type but generally include substituted piperidine derivatives and various oxidized or reduced forms of the original compound.

科学研究应用

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride has a wide range of scientific applications:

Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions due to its ability to form covalent bonds upon UV irradiation.

Biology: Helps in identifying binding sites on proteins and nucleic acids, aiding in the elucidation of complex biomolecular structures.

Medicine: Used in drug discovery and development for identifying target sites and understanding drug-receptor interactions.

Industry: Utilized in material sciences for the modification of surfaces and creation of new materials with specific properties.

相似化合物的比较

Unique Features

The trifluoromethyl group increases the stability and lipophilicity of the compound, enhancing its utility in biological systems compared to non-fluorinated diazirines.

The piperidine ring adds to its versatility in chemical reactions and biological interactions.

List of Similar Compounds

3-(Trifluoromethyl)-3H-diazirin-3-yl]phenylalanine: Used in similar photoaffinity labeling applications, but with a different target specificity due to the phenylalanine moiety.

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzamide: Another diazirine compound used in molecular studies, offering different interaction profiles due to the benzamide group.

The unique structural features of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride make it a highly valuable compound across various scientific fields, showcasing its versatility and significance.

属性

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJQLBQTQAWAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

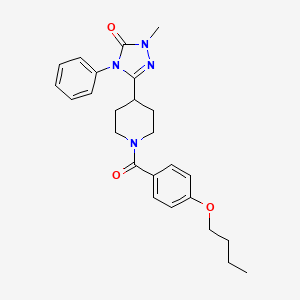

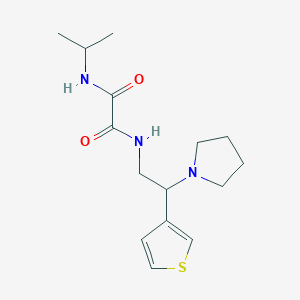

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)

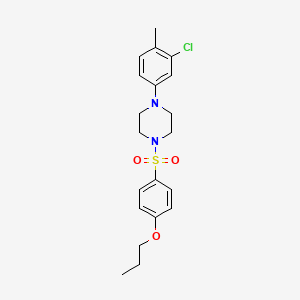

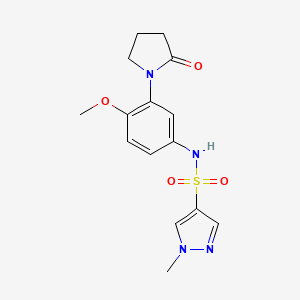

![3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)

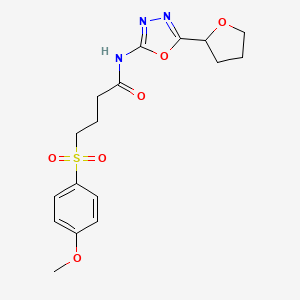

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

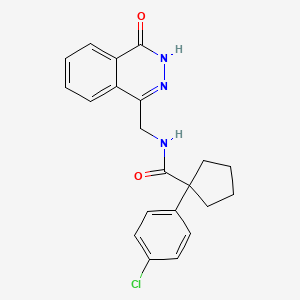

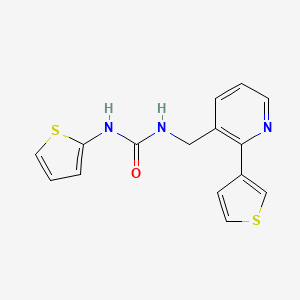

![11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2943863.png)